molecular formula C12H7F3O4 B052532 5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid CAS No. 355818-02-9

5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid

Cat. No.: B052532
CAS No.: 355818-02-9
M. Wt: 272.18 g/mol
InChI Key: KQWAVEWJCFSUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-55244 is a synthetic cannabinoid receptor agonist. It is known for its potent analgesic effects and is widely used in scientific research. The compound is a full agonist of the cannabinoid receptor type 1 (CB1), with a binding affinity (Ki) of 0.21 nanomolar, making it more potent than other commonly used full agonists such as HU-210 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-55244 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Decahydronaphthalene Core: This involves cyclization reactions to form the decahydronaphthalene ring system.

    Hydroxylation and Alkylation: Introduction of hydroxyl groups and alkyl chains at specific positions on the core structure.

    Final Functionalization: Addition of the hydroxymethyl and phenyl groups to complete the synthesis.

Industrial Production Methods

Industrial production of CP-55244 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale cyclization and functionalization reactions.

    Purification: Techniques such as recrystallization and chromatography to obtain high-purity CP-55244.

    Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure the compound’s purity and identity.

Chemical Reactions Analysis

Types of Reactions

CP-55244 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include various hydroxylated, alkylated, and substituted derivatives of CP-55244.

Scientific Research Applications

CP-55244 is extensively used in scientific research due to its potent activity at cannabinoid receptors. Its applications include:

    Chemistry: Studying the structure-activity relationships of cannabinoids.

    Biology: Investigating the role of cannabinoid receptors in physiological processes.

    Medicine: Exploring its potential as an analgesic and its effects on pain pathways.

    Industry: Developing new synthetic cannabinoids for therapeutic use.

Mechanism of Action

CP-55244 exerts its effects by binding to and activating cannabinoid receptor type 1 (CB1). This activation leads to:

    Inhibition of Adenylyl Cyclase: Reducing the levels of cyclic adenosine monophosphate (cAMP).

    Modulation of Ion Channels: Decreasing calcium conductance and increasing potassium conductance.

    Synaptic Transmission: Modulating neurotransmitter release and synaptic plasticity.

Comparison with Similar Compounds

Properties

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAVEWJCFSUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.